

Aurora kinase-IN-1 structure-activity relationship (SAR) data

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Compound Focus: Aurora kinase-IN-1

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A Primer on Aurora Kinases and Their Inhibition

Aurora kinases (A, B, and C) are serine/threonine kinases that play vital, distinct roles in regulating cell division and mitosis [1]. Their aberrant overexpression is observed in a wide range of cancers, making them attractive targets for anticancer therapy [2] [3].

Most small-molecule inhibitors target the ATP-binding site of the kinase. Their core structures typically form specific hydrogen bonds with the backbone of the kinase's **hinge region**, while other parts of the molecule interact with different areas of the active site to influence potency and selectivity [3]. The selectivity of these inhibitors is increasingly understood to be linked to protein dynamics and **induced-fit mechanisms** after the drug binds, rather than just static structural features [4].

Established Aurora Kinase Inhibitors and Their Profiles

While "**Aurora kinase-IN-1**" itself is not detailed in the literature, numerous other inhibitors have been well-characterized. The table below summarizes key examples to illustrate the diversity of chemotypes and their properties.

Inhibitor Name	Primary Target(s)	Reported IC ₅₀ / Potency	Key Structural or SAR Insights	Clinical/Research Status
VX-680 (Merck)	Pan-Aurora (A, B, C) [5]	-	Pyrazolo-pyrimidine core; one of the first clinically tested inhibitors [6] [3].	Early clinical trials [6].
PHA-739358 (Danusertib)	Pan-Aurora (A, B, C), ABL, RET [3]	A: 13 nM; B: 79 nM; C: 61 nM [3]	Pyrrolopyrazole scaffold; binding mode determined by X-ray crystallography [3].	Phase II clinical studies [3].
MLN8237 (Alisertib)	Aurora A (selective over B) [6]	~1 nM (Aurora A) [7]	-	Phase II trials; orphan drug status for some cancers [5].
AZD1152 (Barasertib)	Aurora B/C [5]	-	Quinazoline core; a pro-drug metabolized to active form AZD1152-HQPA [6].	-
ZM447439	Aurora A & B (cellular phenotype shows B selectivity) [6] [7]	~100 nM [7]	-	Preclinical tool compound [7].
Hesperadin	Aurora B [5]	-	-	Phase I clinical trials [7].

Methodologies for SAR Discovery in Aurora Kinase Inhibitors

The search results highlight several advanced techniques that are central to establishing SAR for Aurora kinase inhibitors. These methodologies could serve as a protocol guide for your own investigations.

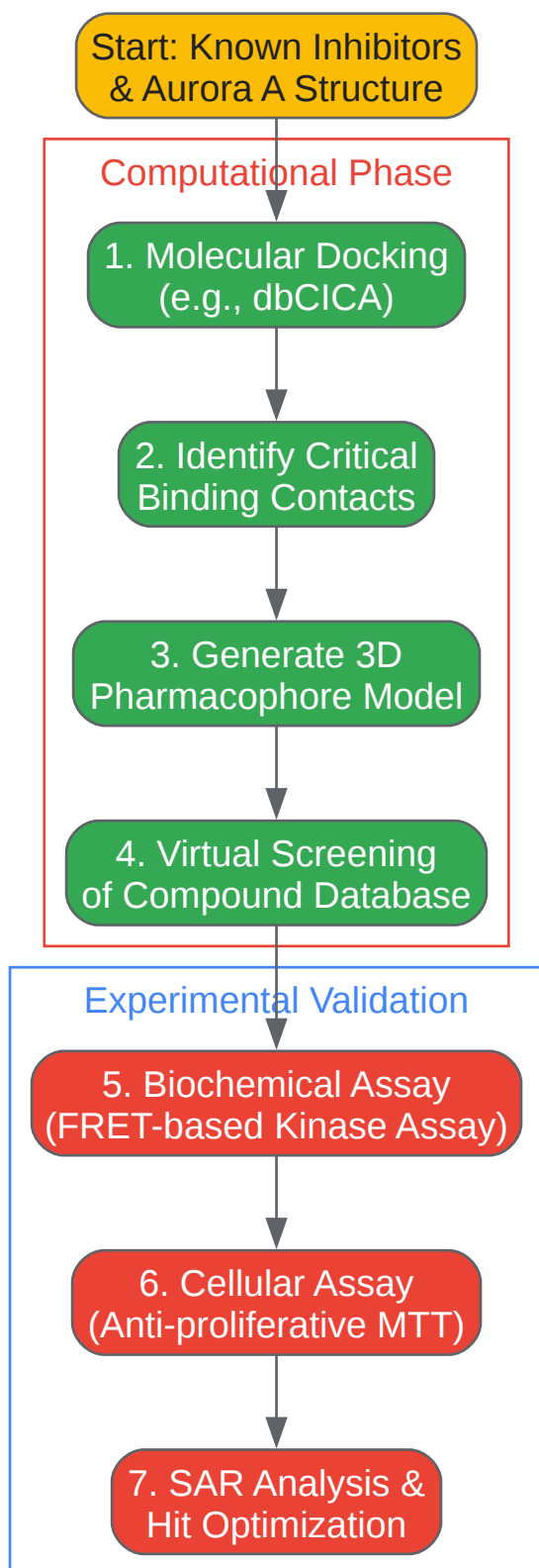
1. Integrated Computational Workflows A prominent approach is **Docking-based Comparative Intermolecular Contacts Analysis (dbCICA)**. This structure-based method involves [2]:

- **Docking & Pose Selection:** A library of known inhibitors is docked into the Aurora A kinase crystal structure using various settings (e.g., ionization states, scoring functions).
- **Critical Contact Identification:** The docking results are analyzed to identify specific binding-site atoms that are contacted predominantly by potent inhibitors but avoided by less-active ones.
- **Pharmacophore Generation & Screening:** The critical contacts are translated into a 3D pharmacophore model, which is then used as a query for virtual screening of large chemical databases (like the National Cancer Institute database) to identify novel hit compounds [2].

2. Hierarchical Virtual Screening Another validated protocol involves a multi-step computational funnel [5]:

- **Shape-Based Screening:** Using tools like ROCS (Rapid Overlay of Chemical Structures) to screen databases for molecules that mimic the 3D shape and chemical features of known active inhibitors.
- **Molecular Docking:** Docking the top-ranked hits from the shape-based screen to refine the selection based on predicted binding poses and interactions.
- **Experimental Validation:** The final, computationally selected hits are then tested in biochemical (e.g., FRET-based kinase assays) and cellular assays (e.g., anti-proliferative MTT assays) to confirm activity [2] [5].

The following diagram outlines the workflow that integrates these computational and experimental methods for identifying and characterizing new Aurora kinase inhibitors.



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Integrated computational and experimental workflow for Aurora kinase inhibitor discovery.

Experimental Protocols for Key Assays

The search results detail several standard experimental protocols used to evaluate the activity and cellular effects of potential Aurora kinase inhibitors.

1. Biochemical Kinase Activity Assay (FRET-based)

- **Purpose:** To directly measure the half-maximal inhibitory concentration (IC_{50}) of a compound against purified Aurora A kinase [2].
- **Protocol:** A **fluorescence resonance energy transfer (FRET)-based Z'-LYTE kinase assay** is a common method. It uses a patented peptide substrate that is phosphorylated by the kinase. The assay quantifies the ratio of phosphorylated to non-phosphorylated peptide to determine kinase activity in the presence of varying inhibitor concentrations [2].

2. Cell Culture Anti-Proliferative Assay (MTT)

- **Purpose:** To evaluate the effect of the inhibitor on the viability of various cancer cell lines and determine its IC_{50} value in a cellular context [2].
- **Protocol:** a. Plate cancer cells (e.g., PANC1, PC-3, T-47D) in 96-well plates. b. Treat with a range of concentrations of the test compound and incubate (e.g., for 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells reduce MTT to purple formazan crystals. d. Solubilize the crystals and measure the absorbance. The signal is proportional to the number of viable cells. The IC_{50} is calculated from the dose-response curve [2].

3. Cellular Target Engagement & Phenotypic Analysis

- **Purpose:** To confirm that the inhibitor engages its target in cells and elicits the expected phenotypic outcome of Aurora kinase inhibition.
- **Protocol:** a. **Immunofluorescence:** Use phospho-specific antibodies to detect hallmark biomarkers. Inhibition of **Aurora A** leads to reduced phosphorylation at its activation loop (Thr288) and loss of centrosome maturation. Inhibition of **Aurora B** leads to reduced phosphorylation of its substrate, histone H3 (Ser10), and failure of cytokinesis, resulting in polyploidy [6]. b. **Cell Cycle Analysis:** Use flow cytometry with propidium iodide staining of DNA content. Aurora kinase inhibition typically causes an accumulation of cells with a **4N DNA content** (G2/M arrest) and the emergence of polyploid (>4N) cells due to cytokinesis failure [6] [3].

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